molecular formula C16H12ClNO B14426502 2-Chloro-3-(2-methoxyphenyl)quinoline CAS No. 85274-01-7

2-Chloro-3-(2-methoxyphenyl)quinoline

Cat. No.: B14426502
CAS No.: 85274-01-7
M. Wt: 269.72 g/mol
InChI Key: UYXYYZGIJRDKJE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-Chloro-3-(2-methoxyphenyl)quinoline (CAS 85274-01-7) is a high-purity chemical intermediate of significant interest in medicinal and organic chemistry research. This compound features a versatile 2-chloroquinoline scaffold, a structure well-documented for its wide spectrum of biological activities and its utility as a building block for complex molecules . The chlorine at the C2 position is notably reactive, facilitating further functionalization through nucleophilic substitution and transition-metal-catalyzed cross-coupling reactions, enabling the synthesis of diverse libraries for biological screening . The 2-chloroquinoline-3-carbaldehyde motif, to which this compound is related, is a proven precursor for developing novel fused and binary heterocyclic systems with potent biological properties . Researchers utilize this and similar quinoline derivatives primarily in the design and synthesis of new compounds with antimicrobial and anticancer potential . Quinoline-based compounds are a cornerstone of antimalarial research, and their mechanisms, though complex, are extensively studied, providing a strong rationale for their investigation in other therapeutic areas . This product is intended for research applications as a key synthetic intermediate in drug discovery programs. For Research Use Only. Not for human or diagnostic use.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

85274-01-7

Molecular Formula

C16H12ClNO

Molecular Weight

269.72 g/mol

IUPAC Name

2-chloro-3-(2-methoxyphenyl)quinoline

InChI

InChI=1S/C16H12ClNO/c1-19-15-9-5-3-7-12(15)13-10-11-6-2-4-8-14(11)18-16(13)17/h2-10H,1H3

InChI Key

UYXYYZGIJRDKJE-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=CC=C1C2=CC3=CC=CC=C3N=C2Cl

Origin of Product

United States

Advanced Derivatization and Structural Modification Strategies for Quinoline Analogues

Functionalization at Various Positions of the Quinoline (B57606) Ring System

The reactivity of the quinoline ring system allows for a diverse range of functionalization strategies, enabling the introduction of various substituents at different positions. These modifications can significantly impact the molecule's electronic properties, steric profile, and potential biological activity.

Modifications at the C-2 Position of 2-Chloro-3-(2-methoxyphenyl)quinoline (e.g., Substitution of Chlorine)

The chlorine atom at the C-2 position of "this compound" is a versatile handle for introducing a wide array of functional groups through nucleophilic substitution and cross-coupling reactions. The electron-withdrawing nature of the adjacent nitrogen atom activates the C-2 position, making it susceptible to attack by various nucleophiles.

Nucleophilic aromatic substitution (SNAr) reactions provide a straightforward method for replacing the C-2 chlorine. A variety of nucleophiles, including amines, alkoxides, and azides, can be employed. For instance, treatment of 2-chloroquinolines with morpholine (B109124) in the presence of a catalytic amount of dimethylaminopyridine can yield the corresponding 2-morpholinoquinoline (B2669137) derivatives. Similarly, reaction with azidotrimethylsilane (B126382) can lead to the formation of tetrazolo[1,5-a]quinolines via a nucleophilic substitution followed by intramolecular cyclization.

Palladium-catalyzed cross-coupling reactions have emerged as powerful tools for forming carbon-carbon and carbon-heteroatom bonds at the C-2 position. The Suzuki coupling, which pairs the 2-chloroquinoline (B121035) with a boronic acid or ester, is widely used to introduce aryl or heteroaryl substituents. The Heck reaction allows for the introduction of alkenyl groups, while the Sonogashira coupling facilitates the formation of a C-C triple bond by reacting the 2-chloroquinoline with a terminal alkyne. These reactions are typically carried out in the presence of a palladium catalyst, a suitable ligand, and a base.

The relative reactivity of the C-2 chloro group is a crucial consideration. Studies have shown that 2-chloroquinoline exhibits different reactivity compared to its 4-chloroquinoline (B167314) isomer. For instance, 2-chloroquinoline generally shows a higher reactivity towards methoxide (B1231860) ions but a lower tendency for acid catalysis in reactions with amines compared to 4-chloroquinoline.

Table 1: Examples of C-2 Position Modifications of 2-Chloroquinoline Analogues

Reaction Type Reagent(s) Product Type
Nucleophilic Substitution Morpholine, DMAP 2-Morpholinoquinoline
Nucleophilic Substitution Azidotrimethylsilane Tetrazolo[1,5-a]quinoline
Suzuki Coupling Arylboronic acid, Pd catalyst, base 2-Arylquinoline
Heck Coupling Alkene, Pd catalyst, base 2-Alkenylquinoline

Derivatization of the C-3 Side Chain (e.g., Aldehydic, Carboxylic, Hydrazone, Thiosemicarbazone, or Alkyl/Aryl Groups)

The C-3 position of the quinoline ring in "this compound" offers numerous opportunities for derivatization, allowing for the introduction of a wide range of functional groups that can modulate the molecule's properties. A common strategy involves the initial introduction of a formyl group (aldehyde) at this position, which then serves as a versatile precursor for further modifications.

The Vilsmeier-Haack reaction is a widely employed method for the synthesis of 2-chloro-3-formylquinolines from the corresponding acetanilides. This aldehyde functionality can be readily transformed into other groups. For instance, oxidation of the aldehyde yields the corresponding carboxylic acid, 2-chloroquinoline-3-carboxylic acid. chemijournal.comgoogle.com This carboxylic acid can then be further derivatized, for example, by esterification or amidation.

The aldehyde group is also a key intermediate for the synthesis of various Schiff bases and related derivatives. Condensation with hydrazines, such as hydrazine (B178648) hydrate (B1144303) or phenylhydrazine, leads to the formation of hydrazones. semanticscholar.org These hydrazones can be further modified or used as building blocks for the synthesis of more complex heterocyclic systems. For example, reaction of the aldehyde with thiosemicarbazide (B42300) yields the corresponding thiosemicarbazone. organic-chemistry.orgresearchgate.net

Furthermore, the C-3 position can be functionalized with alkyl or aryl groups. While direct alkylation or arylation can be challenging, multi-step synthetic sequences starting from a suitable precursor, such as a 3-formyl or 3-carboxyquinoline derivative, can be employed.

Table 2: Derivatization of the C-3 Side Chain of 2-Chloroquinoline Analogues

Starting Material Reagent(s) Product Functional Group
2-Chloro-3-formylquinoline Oxidizing agent (e.g., KMnO4) Carboxylic acid
2-Chloro-3-formylquinoline Hydrazine hydrate Hydrazone
2-Chloro-3-formylquinoline Phenylhydrazine Phenylhydrazone
2-Chloro-3-formylquinoline Thiosemicarbazide Thiosemicarbazone

Substituent Effects on the Benzenoid Ring of the Quinoline System (e.g., C-6, C-7, C-8 Positions)

Substituents on the benzenoid portion of the quinoline ring system (positions C-5, C-6, C-7, and C-8) can significantly influence the synthesis and properties of "this compound" analogues. The nature and position of these substituents can affect the electron density of the ring system, thereby modulating its reactivity and biological activity.

The synthesis of substituted 2-chloroquinolines is often achieved through the Vilsmeier-Haack cyclization of N-arylacetamides. The success of this reaction is highly dependent on the electronic nature of the substituents on the starting N-arylacetamide. Electron-donating groups, such as methoxy (B1213986) or methyl groups, on the aniline (B41778) ring generally facilitate the cyclization and lead to higher yields of the corresponding substituted 2-chloro-3-formylquinolines. For instance, the use of a meta-methoxy substituted acetanilide (B955) will preferentially yield the 7-methoxy-2-chloro-3-formylquinoline. Conversely, electron-withdrawing groups tend to disfavor the reaction, resulting in lower yields.

The position of the substituent on the N-arylacetamide also plays a crucial role in directing the regioselectivity of the cyclization. For example, a substituent at the meta-position of the aniline precursor will result in substitution at the C-5 or C-7 position of the resulting quinoline, while a para-substituent will lead to a C-6 substituted quinoline, and an ortho-substituent will give a C-8 substituted product.

These substituents on the benzenoid ring can also influence the reactivity of the quinoline core in subsequent reactions. For example, an electron-donating group can enhance the nucleophilicity of the quinoline nitrogen, while an electron-withdrawing group will decrease it. These effects can be critical in reactions involving the quinoline nitrogen or in electrophilic substitution reactions on the benzenoid ring itself.

Modifications of the 2-Methoxyphenyl Substituent in this compound Analogues

Modification of the 2-methoxyphenyl substituent at the C-3 position of the quinoline ring provides another avenue for structural diversification and property modulation. These modifications can involve altering the position of the methoxy group, replacing it with other alkoxy groups, or introducing additional substituents onto the phenyl ring.

Variation of Methoxy Group Position or Replacement with Other Alkoxy Groups

Similarly, the methoxy group can be replaced by other alkoxy groups, such as ethoxy, propoxy, or bulkier groups. This can be achieved by using starting materials bearing the desired alkoxy substituent. For instance, in a Suzuki coupling approach to form the C-3 aryl bond, a 2-chloro-3-bromoquinoline could be coupled with a (alkoxyphenyl)boronic acid. The choice of the alkoxy group can impact the lipophilicity and steric bulk of the molecule, which can be important for its interaction with biological targets.

Introduction of Additional Substituents on the Phenyl Ring

Introducing additional substituents on the 2-methoxyphenyl ring offers a further level of structural diversity. These substituents can be either electron-donating or electron-withdrawing and can be placed at various available positions on the phenyl ring. The synthesis of such analogues would again rely on the use of appropriately substituted starting materials.

Formation of Fused and Binary Heterocyclic Systems Incorporating the 2-Chloro-3-quinoline Core

The strategic functionalization of the this compound core enables the construction of elaborate heterocyclic systems. Annulation reactions can create fused rings, leading to polycyclic aromatic structures, while cross-coupling reactions can link the quinoline core to other heterocyclic units, forming binary systems. These modifications significantly alter the steric and electronic properties of the parent molecule.

The synthesis of fused heterocyclic systems from 2-chloroquinoline precursors is a well-established strategy for generating novel polycyclic scaffolds. Annulation, the process of building a new ring onto an existing one, can be achieved by utilizing the reactivity of both the C2-chloro group and the C3 substituent.

A prominent example that illustrates this principle is the synthesis of pyrrolo[3,4-b]quinolinone from the analogous compound, 2-chloroquinoline-3-carbaldehyde (B1585622). nih.gov In this reaction, heating the quinoline precursor with formamide (B127407) and formic acid in ethanol (B145695) leads to the formation of the fused 1,2-dihydro-3H-pyrrolo[3,4-b]quinolin-3-one. nih.gov The reaction mechanism proceeds through an initial condensation of formamide with the C3-aldehyde group, followed by an intramolecular nucleophilic substitution where the nitrogen atom displaces the chlorine atom at the C2 position, resulting in ring closure. nih.gov

While the 2-methoxyphenyl group at the C3 position of the target compound is significantly less reactive than an aldehyde, this example demonstrates a key principle: bifunctional reagents can be employed to bridge the C2 and C3 positions to form a new five- or six-membered ring. The development of such strategies for 2-chloro-3-arylquinolines could involve C-H activation of the C3-aryl ring or the introduction of a reactive handle onto it to facilitate annulation.

The versatility of the 2-chloroquinoline core as a building block is further highlighted by its use in synthesizing a variety of other fused systems, including:

Thienoquinolines

Pyridazinoquinolines

Pyranoquinolines

Thiopyranoquinolines

Furoquinolines rsc.org

These syntheses typically rely on the reaction of the 2-chloroquinoline moiety, often with a functional group at C3, with appropriate reagents to construct the desired heterocyclic ring. rsc.orgresearchgate.net Multi-component reactions have also been successfully utilized to build complex fused systems, such as dihydropyrazolo[4′,3′:5,6]pyrano[2,3-b]quinolines, in a single step from 2-chloroquinoline-3-carbaldehyde precursors. nih.gov

Biquinolines, molecules containing two covalently linked quinoline units, are of significant interest, particularly as ligands in coordination chemistry. The synthesis of unsymmetrical biquinolines can be effectively achieved using palladium-catalyzed cross-coupling reactions, which are a cornerstone of modern organic synthesis for forming carbon-carbon bonds. nih.gov

A plausible and efficient route for synthesizing a biquinoline system from this compound would involve a Suzuki-Miyaura cross-coupling reaction. This strategy would couple the 2-chloroquinoline derivative (an aryl halide) with a quinolineboronic acid or a quinolineboronic acid pinacol (B44631) ester (an organoboron reagent). The reaction is catalyzed by a palladium(0) complex and requires a base to activate the organoboron species. The 2-methoxyphenyl substituent at the C3 position would be chemically inert under these conditions, allowing for selective bond formation at the C2 position.

The reaction conditions are critical for achieving high yields and can be optimized by screening various catalysts, ligands, bases, and solvents.

Table 1: Typical Reaction Conditions for Suzuki-Miyaura Synthesis of Biquinolines
ParameterExamplesFunction
Palladium CatalystPd(PPh₃)₄, PdCl₂(dppf), Pd(OAc)₂Catalyzes the oxidative addition, transmetalation, and reductive elimination steps.
LigandTriphenylphosphine (PPh₃), SPhos, XPhosStabilizes the palladium catalyst and influences its reactivity and selectivity.
BaseK₂CO₃, Cs₂CO₃, K₃PO₄Activates the boronic acid for the transmetalation step.
SolventToluene, Dioxane, DMF, often with waterSolubilizes reactants and influences reaction temperature and kinetics.
Temperature80-120 °CProvides the necessary activation energy for the catalytic cycle.

This synthetic approach offers a modular way to design a wide array of biquinoline compounds by varying the substitution patterns on both the this compound core and the quinolineboronic acid coupling partner.

Molecular Hybridization Strategies Utilizing the this compound Scaffold

Molecular hybridization is a rational drug design strategy that involves covalently linking two or more distinct pharmacophores to create a single hybrid molecule. researchgate.net This approach aims to produce compounds with improved affinity, selectivity, or a modified mode of action compared to the individual parent molecules. The this compound scaffold is an excellent starting point for such strategies, with the C2-chloro group serving as a reactive handle for introducing a linker.

A powerful and widely used method for molecular hybridization is the Copper(I)-catalyzed Azide-Alkyne Cycloaddition (CuAAC), a cornerstone of "click chemistry". nih.govnih.govaurigeneservices.com This reaction forms a stable and chemically robust 1,4-disubstituted 1,2,3-triazole ring that acts as a linker between the quinoline scaffold and another molecule of interest. aurigeneservices.com

The hybridization strategy based on the this compound scaffold can be envisioned as a two-step process:

Functionalization of the Quinoline Core: The C2-chloro group is first replaced with either an azide (B81097) or a terminal alkyne.

Azide Introduction: Nucleophilic aromatic substitution with sodium azide (NaN₃) in a polar aprotic solvent like DMF or DMSO provides the corresponding 2-azido-3-(2-methoxyphenyl)quinoline.

Alkyne Introduction: A palladium-catalyzed Sonogashira coupling with a protected alkyne, such as trimethylsilylacetylene, followed by deprotection, installs a terminal alkyne at the C2 position.

Click Reaction (CuAAC): The functionalized quinoline (now bearing an azide or alkyne) is reacted with a second molecule containing the complementary functional group (an alkyne or azide, respectively) in the presence of a copper(I) catalyst. This reaction is highly efficient, regioselective, and tolerant of a wide range of other functional groups, making it ideal for conjugating complex molecules. nih.govaurigeneservices.com

This modular approach allows for the synthesis of a vast library of hybrid compounds by pairing the quinoline scaffold with various other molecular entities.

Table 2: Examples of Potential Molecular Hybrids Derived from this compound
Quinoline DerivativeLinkerAttached Pharmacophore/MoleculePotential Hybrid Structure Class
2-Azido-3-(2-methoxyphenyl)quinoline1,2,3-TriazoleAlkyne-terminated Polyethylene Glycol (PEG)PEGylated Quinoline Conjugates
2-Ethynyl-3-(2-methoxyphenyl)quinoline1,2,3-TriazoleAzido-sugar (e.g., Azidothymidine)Quinoline-Nucleoside Hybrids
2-Azido-3-(2-methoxyphenyl)quinoline1,2,3-TriazolePropargyl-substituted BiotinBiotinylated Quinoline Probes
2-Ethynyl-3-(2-methoxyphenyl)quinoline1,2,3-TriazoleAzide-functionalized Fluorescent DyeFluorescently Labeled Quinoline Derivatives

Structure Activity Relationship Sar Studies of 2 Chloro 3 2 Methoxyphenyl Quinoline Analogues

Elucidation of Key Pharmacophoric Features within the 2-Chloro-3-(2-methoxyphenyl)quinoline Scaffold

Pharmacophore modeling is a fundamental tool in medicinal chemistry that identifies the essential spatial arrangement of molecular features responsible for a compound's biological activity. For quinoline-based compounds, several key pharmacophoric features have been identified that contribute to their interaction with biological targets. These generally include hydrogen bond acceptors, hydrogen bond donors, hydrophobic regions, and aromatic rings.

The this compound scaffold itself embodies several of these critical features:

Aromatic Quinoline (B57606) Core: The fused bicyclic aromatic system provides a rigid scaffold that can engage in π-π stacking and hydrophobic interactions with biological targets.

Hydrogen Bond Acceptor: The nitrogen atom within the quinoline ring acts as a hydrogen bond acceptor, a feature often crucial for anchoring the molecule within a receptor's binding site.

Hydrophobic Features: The chlorine atom at the C-2 position and the phenyl ring at the C-3 position contribute significantly to the molecule's lipophilicity, which can enhance membrane permeability and hydrophobic interactions within a binding pocket. researchgate.net

Pharmacophore models developed for various bioactive quinoline derivatives often highlight the importance of a substituted aromatic ring system and strategically placed hydrogen bond acceptors, consistent with the features present in the this compound structure. researchgate.net

Impact of the Chlorine Atom at C-2 on Biological Activity

The substitution at the C-2 position of the quinoline ring is a critical determinant of biological activity. The presence of a chlorine atom at this position has been shown to be particularly significant in numerous studies of quinoline derivatives.

The chlorine atom profoundly influences the molecule's physicochemical properties in several ways:

Electronic Effects: As an electron-withdrawing group, the chlorine atom can modulate the electron density of the quinoline ring system, affecting its reactivity and interaction with biological macromolecules.

Lipophilicity: The introduction of a chlorine atom generally increases the lipophilicity of a molecule. researchgate.net This can lead to enhanced cell membrane permeability and improved binding to hydrophobic pockets within target proteins or enzymes.

Steric and Conformational Effects: The chlorine atom can impose steric constraints that influence the preferred conformation of the molecule, potentially locking it into a bioactive shape.

In many instances, the presence of a chlorine atom at C-2 is crucial for potent biological activity. For example, studies on various heterocyclic compounds have shown that chlorination can substantially improve intrinsic biological activity. eurochlor.orgresearchgate.net In some cases, the non-chlorinated analogue of a compound is found to be practically devoid of the desired activity. eurochlor.org Conversely, in other contexts, replacing the C-2 chlorine with other groups can either diminish or enhance activity, highlighting the specific nature of the drug-receptor interaction. For instance, in a series of quinoxaline (B1680401) analogs, replacing a chlorine atom with a methyl group led to a dramatic reduction in activity. nih.gov

Compound SeriesC-2 SubstituentRelative Biological ActivityReference
Lissoclimide Analogues-HPoor nih.gov
-ClSignificantly better nih.gov
Quinoxaline Analogues-ClPotent nih.gov
-CH₃Dramatically reduced nih.gov

This table illustrates the general impact of a chlorine substituent on biological activity based on related heterocyclic scaffolds.

Influence of the 2-Methoxyphenyl Substituent at C-3 on Pharmacological Efficacy

The nature and substitution pattern of the aryl group at the C-3 position play a pivotal role in determining the pharmacological efficacy and selectivity of 2-chloroquinoline (B121035) derivatives. A substituent at the C-3 position of the quinoline ring has been identified as a critical requirement for the biological activity of certain classes of quinolines. researchgate.net

Steric Bulk and Orientation: The aryl ring introduces significant steric bulk, and its orientation relative to the quinoline core is crucial for fitting into the target's binding site. The position of the methoxy (B1213986) group (ortho, meta, or para) can influence this orientation through steric hindrance and electronic effects.

Electronic Properties: The methoxy group is an electron-donating group, which can alter the electron density of the phenyl ring and influence its interactions. It can also participate in hydrogen bonding as an acceptor.

Metabolic Stability: The methoxy group can influence the metabolic profile of the compound, potentially blocking sites of metabolic oxidation and increasing the compound's half-life.

Studies on related 2-arylquinolines have demonstrated that both the identity and position of substituents on the C-3 aryl ring can dramatically affect biological activity. For instance, in a series of quinoxaline urea (B33335) analogs, moving an electron-withdrawing group from the meta to the ortho position on the phenyl ring resulted in the most potent inhibitor. nih.gov This highlights the sensitivity of the biological target to the spatial arrangement of substituents on the aryl ring. The ortho-position of the methoxy group in this compound likely enforces a specific dihedral angle between the quinoline and phenyl rings, which may be optimal for binding to its biological target.

2-Arylquinoline AnalogueC-3 Phenyl SubstituentObserved Activity (Anticancer IC₅₀)Reference
Analogue A2-MethoxyphenylPotent rsc.org
Analogue B4-MethoxyphenylLess Potent rsc.org
Analogue C3,4-MethylenedioxyphenylPotent rsc.org
Analogue DPhenylModerate rsc.org

This table provides a conceptual comparison based on findings from studies on related 2-arylquinolines, showing how substitution on the C-3 phenyl ring can modulate activity.

Positional Effects of Substituents on the Quinoline Nucleus on Biological Activity

While the substituents at C-2 and C-3 are of primary importance, modifications to the benzo part of the quinoline nucleus (positions C-5, C-6, C-7, and C-8) also significantly modulate biological activity. The electronic and steric properties of substituents at these positions can fine-tune the molecule's potency, selectivity, and pharmacokinetic properties. biointerfaceresearch.com

Key observations from various studies on substituted quinolines include:

Position C-6: Substitution at this position is common in bioactive quinolines. The introduction of a fluorine atom at C-6 is associated with significantly enhanced antibacterial activity in quinolone antibiotics. slideshare.net Methoxy groups at C-6 have also been incorporated into P-glycoprotein inhibitors. nih.gov

Position C-7: This position is also critical for the activity of many quinoline-based drugs. For example, the 7-chloro group is an optimal feature in the antimalarial drug chloroquine. Piperazine (B1678402) and related cyclic amines at C-7 are key features of quinolone antibacterials. slideshare.net

Position C-8: Substitution at C-8 can also have a profound impact. An 8-hydroxyquinoline (B1678124) moiety is a well-known metal-chelating pharmacophore found in compounds with antimicrobial and anticancer activities. researchgate.net However, in some scaffolds, substitution at C-8 can be detrimental to activity.

The activity of quinoline derivatives is highly dependent on the type, position, and nature of the substituents attached to the ring. biointerfaceresearch.com For example, in one study on anticancer quinolines, compounds with a methyl group at C-5 showed more potent activity than those with a C-6 methyl substitution. biointerfaceresearch.com

Quinoline ScaffoldSubstituent and PositionEffect on Biological ActivityReference
Quinolone Antibacterials6-FluoroSignificantly enhanced antibacterial activity slideshare.net
Antimalarial Quinolines7-ChloroOptimal for activity slideshare.net
Anticancer Quinolines5-MethylMore potent than 6-methyl biointerfaceresearch.com
Anticancer Quinolines8-HydroxyAssociated with anticancer potential researchgate.net

This table summarizes the influence of substituent positions on the quinoline nucleus based on various classes of bioactive quinolines.

Stereochemical Considerations and Their Relevance to Biological Activity (if applicable)

Stereochemistry can play a pivotal role in the biological activity of chiral compounds, as stereoisomers can exhibit different potencies, efficacies, and metabolic profiles due to their differential interactions with chiral biological targets like enzymes and receptors.

In the context of this compound, the molecule itself is achiral. However, the introduction of chiral centers through substitution can lead to stereoisomers with distinct biological activities. For instance, if a chiral side chain were to be introduced at any position, or if substitution patterns were to create atropisomerism (chirality arising from hindered rotation around a single bond), then the stereochemical configuration would likely be a critical factor for activity.

Studies on related quinoline derivatives have underscored the importance of stereochemistry. For example, in a series of α2C-adrenoceptor antagonists, substitutions on a piperazine ring attached to the quinoline core exerted a significant and stereospecific beneficial effect on affinity and potency. researchgate.net This demonstrates that even when the core scaffold is achiral, the three-dimensional arrangement of substituents is crucial for optimal interaction with the biological target. While there is no direct data on stereoisomers of this compound, the principles derived from related bioactive molecules suggest that any future development of chiral analogues would need to carefully consider the stereochemical aspects to optimize pharmacological efficacy.

Preclinical Investigation of Biological Activities and Mechanisms of Action of 2 Chloro 3 2 Methoxyphenyl Quinoline Analogues

Anticancer Activities in In Vitro and Ex Vivo Models

Quinoline (B57606) derivatives have emerged as a promising class of compounds for cancer therapy, exhibiting efficacy against a range of cancer cell lines. researchgate.net Their mechanisms of action are diverse, often involving the induction of apoptosis, inhibition of cell migration, disruption of angiogenesis, and cell cycle arrest. researchgate.net The structural versatility of the quinoline ring allows for modifications that can enhance their anticancer properties and selectivity.

Inhibition of Cancer Cell Proliferation and Viability

Analogues of 2-Chloro-3-(2-methoxyphenyl)quinoline have demonstrated significant antiproliferative activity against various cancer cell lines. For instance, a series of novel 2-chloro-3-(1H-benzo[d]imidazol-2-yl)quinoline derivatives exhibited moderate to high inhibitory activities against HepG2 (liver cancer), SK-OV-3 (ovarian cancer), NCI-H460 (lung cancer), and BEL-7404 (liver cancer) tumor cell lines. nih.gov Notably, these compounds displayed lower cytotoxicity against the normal human liver cell line HL-7702 compared to conventional chemotherapeutic agents like 5-fluorouracil (B62378) and cisplatin. nih.gov

One representative compound, 3a₁ , from this series showed effective inhibition of tumor growth in a HepG2 xenograft mouse model, highlighting its in vivo anticancer potential. nih.gov Another study on curcumin-inspired 2-chloro/phenoxy quinoline derivatives identified compound 6c as a potent cytotoxic agent against PC-3 (prostate cancer), DU-145 (prostate cancer), NCI-H460, and 4T1 (breast cancer) cell lines, with an IC₅₀ value of 3.12 ± 0.11 μM against PC-3 cells. nih.gov

Furthermore, 2-chloro-8-methoxy-5-methyl-5H-indolo[2,3-b]quinoline (compound 49) , synthesized based on the core structure of the natural product neocryptolepine, displayed remarkable cytotoxicity against colorectal cancer cell lines HCT116 and Caco-2, with IC₅₀ values of 0.35 and 0.54 μM, respectively. nih.gov This compound's cytotoxicity against HCT116 cells was 17 times higher than that of its parent compound, neocryptolepine, and it showed significantly reduced toxicity to normal human intestinal epithelial HIEC cells. nih.gov

Table 1: In Vitro Anticancer Activity of Selected this compound Analogues

CompoundCancer Cell LineIC₅₀ (μM)Source
3a₁ HepG2, SK-OV-3, NCI-H460, BEL-7404Moderate to High Inhibition nih.gov
6c PC-33.12 ± 0.11 nih.gov
Compound 49 HCT1160.35 nih.gov
Compound 49 Caco-20.54 nih.gov

Mechanisms of Action: Enzyme Inhibition (e.g., Kinases, Topoisomerases, DHODH, Protein Kinase CK2, PDE5)

The anticancer effects of 2-chloroquinoline (B121035) analogues are often attributed to their ability to inhibit key enzymes involved in cancer cell proliferation and survival. While specific enzyme inhibition data for this compound itself is not detailed in the provided context, the broader class of quinoline derivatives is known to target various enzymes. For example, certain quinoline derivatives have been reported to inhibit DNA methyltransferases (DNMTs), which play a crucial role in the epigenetic regulation of gene expression in cancer. mdpi.com

The mechanistic studies of compound 3a₁ indicated that it may exert its antitumor activity by inhibiting cyclin-dependent kinase (CDK) activity. nih.gov Similarly, compound 49 was found to modulate the PI3K/AKT/mTOR signaling pathway, a critical pathway in cell growth, proliferation, and survival that is often dysregulated in cancer. nih.gov

Cellular Pathway Modulation (e.g., Cell Cycle Arrest, Apoptosis Induction, Angiogenesis Inhibition, Disruption of Cell Migration, DNA Interaction)

A significant aspect of the anticancer activity of these quinoline analogues is their ability to modulate various cellular pathways, leading to cancer cell death and inhibition of tumor progression.

Cell Cycle Arrest: Compound 3a₁ was found to induce cell cycle arrest at the G₂/M phase in cancer cells. nih.gov Similarly, the curcumin-inspired analogue 6c also induced G2/M cell cycle arrest in PC-3 prostate cancer cells. nih.gov Compound 49 was also shown to arrest the cell cycle at the G2/M phase in colorectal cancer cells. nih.gov

Apoptosis Induction: The induction of programmed cell death, or apoptosis, is a key mechanism for many anticancer agents. Mechanistic studies revealed that compound 3a₁ induces apoptosis by up-regulating pro-apoptotic proteins like Bax and down-regulating the anti-apoptotic protein Bcl-2. nih.gov This leads to the activation of caspase-9 and caspase-3, and the subsequent cleavage of PARP, a hallmark of apoptosis. nih.gov Compound 3a₁ also promotes apoptosis through the release of intracellular Ca²⁺ and the generation of reactive oxygen species (ROS). nih.gov The promising candidate 6c was also confirmed to induce apoptosis in PC-3 cells. nih.gov Furthermore, compound 49 was shown to promote the production of reactive oxygen species, reduce mitochondrial membrane potential, and induce apoptosis in colorectal cancer cells. nih.gov

Disruption of Cell Migration: The ability of cancer cells to migrate is crucial for metastasis. Compound 49 was found to inhibit the migration of colorectal cancer cells, suggesting its potential to prevent the spread of cancer. nih.gov

DNA Interaction: Some quinoline derivatives exert their anticancer effects by interacting with DNA. For example, 2-chloro-3-formyl quinoline oxime esters have been shown to possess nuclease-like activity, cleaving DNA in a concentration and substitution-dependent manner.

Antimicrobial Activities (Antibacterial and Antifungal) in Preclinical Models

In addition to their anticancer properties, quinoline derivatives have a long history as effective antimicrobial agents. researchgate.net The quinoline core is present in several natural and synthetic compounds with a broad spectrum of activity against bacteria and fungi. researchgate.net

Spectrum of Activity Against Various Pathogens

A variety of 2-chloroquinoline analogues have been synthesized and evaluated for their antimicrobial activity. For instance, a series of 3-heteroaryl-2-chloro-6-methoxyquinolines were screened for their in vitro antimicrobial activity against Gram-positive bacteria such as Streptococcus pneumoniae and Bacillus subtilis, as well as Gram-negative bacteria like Escherichia coli, and several fungal strains. researchgate.net Among the tested compounds, pyrimidine (B1678525) derivatives 16 and 17 showed the highest activity against Gram-positive strains, while compounds 11 and 17 were most effective against E. coli. researchgate.net Compounds 14 and 17 demonstrated potent activity against three of the selected fungal strains. researchgate.net

Another study focused on azetidin-2-one (B1220530) fused 2-chloro-3-formyl quinoline derivatives, which were tested against Staphylococcus aureus (Gram-positive), Escherichia coli (Gram-negative), and the fungus Candida albicans. orientjchem.org The results indicated that these derivatives were effective at inhibiting the growth of both bacterial and fungal organisms, with some compounds showing potency comparable to standard drugs. orientjchem.org

Table 2: Antimicrobial Activity of Selected 2-Chloroquinoline Analogues

Compound(s)PathogenActivitySource
16, 17 Gram-positive bacteriaHighest Activity researchgate.net
11, 17 E. coliHighest Activity researchgate.net
14, 17 Fungal strainsExtremely Potent researchgate.net
AZT b2, AZT b3 to AZT g2, AZT g3 S. aureus, E. coli, C. albicansMore Potent than Standard orientjchem.org

Proposed Mechanisms of Antimicrobial Action (e.g., DNA Gyrase Inhibition, Lanosterol (B1674476) 14α-demethylase inhibition)

The antimicrobial mechanisms of quinoline derivatives are diverse and can involve the inhibition of essential microbial enzymes. A well-established mechanism for quinolone antibiotics is the inhibition of bacterial DNA gyrase and topoisomerase IV, enzymes that are crucial for DNA replication, repair, and recombination. semanticscholar.org This inhibition leads to the disruption of DNA synthesis and ultimately bacterial cell death. researchgate.net

While the specific mechanisms for all the 2-chloroquinoline analogues mentioned are not fully elucidated, their structural similarity to known quinolone antibiotics suggests that DNA gyrase inhibition is a plausible mode of action for their antibacterial effects. For their antifungal activity, one of the proposed mechanisms for azole-containing compounds is the inhibition of lanosterol 14α-demethylase, an enzyme essential for the synthesis of ergosterol, a vital component of the fungal cell membrane. The imidazole (B134444) ring, present in some of the synthesized antimicrobial quinoline derivatives, is a common feature of antifungal agents that target this enzyme. mdpi.com

Anti-inflammatory Activities in Preclinical Models

Quinoline derivatives have been the subject of extensive research for their potential as anti-inflammatory agents, with numerous preclinical studies demonstrating their efficacy in various models of inflammation. benthamscience.combiointerfaceresearch.com The anti-inflammatory potential of these compounds has been evaluated using tests such as the xylene-induced ear edema model in mice. epa.gov In one study, quinoline derivatives, including 3-(4-methyl-benzyl)-3,4,7,8-tetrahydro-2H,5H-1-oxa-3,5-diaza-anthracen-6-one and 9-(4-fluoro-phenyl)-5,8,9,10-tetrahydro-4H-7-oxa-2,3,9,11b-tetraaza-cyclopenta[a]anthracene, exhibited significant anti-inflammatory activity, with inhibition rates of 63.19% and 68.28%, respectively. epa.gov These results were more potent than the reference drug ibuprofen. epa.gov

Further studies on 2-substituted 3-arylquinoline derivatives have highlighted their ability to inhibit the production of nitric oxide (NO) in lipopolysaccharide (LPS)-activated murine macrophage cells at non-cytotoxic concentrations. nih.gov The carrageenan-induced paw edema model, a standard for assessing acute inflammation, has also been used to validate the anti-inflammatory effects of quinoline compounds. tbzmed.ac.ir For instance, a 7-chloro-4-(piperazin-1-yl)quinoline (B128142) derivative showed a 64% inhibition of edema three hours after carrageenan administration, suggesting a mechanism that may involve the inhibition of the cyclooxygenase (COX) pathway. tbzmed.ac.ir This was supported by a significant reduction in serum levels of NO and COX-2 in treated mice. tbzmed.ac.ir Some quinoline-based compounds have demonstrated anti-inflammatory and anti-nociceptive effects comparable to reference drugs like diclofenac (B195802) and celecoxib (B62257), with molecular docking studies suggesting strong inhibition of the COX-2 enzyme. nih.gov

A key mechanism underlying the anti-inflammatory effects of 2-arylquinoline analogues is their ability to modulate the production of critical pro-inflammatory cytokines, particularly Tumor Necrosis Factor-alpha (TNF-α) and Interleukin-6 (IL-6). In preclinical investigations using lipopolysaccharide (LPS)-stimulated RAW264.7 mouse macrophages, certain quinoline derivatives have been shown to significantly inhibit the production of these mediators in a dose-dependent manner. epa.gov

Specifically, 2-(4-methoxybenzoyl)-3-(3,4,5-trimethoxyphenyl)quinoline and 2-(4-fluorobenzoyl)-3-(3,4,5-trimethoxyphenyl)quinoline were identified as potent inhibitors of LPS-induced inflammatory responses. nih.gov These compounds were found to significantly decrease the secretion of TNF-α and IL-6. nih.gov The mechanism for this activity involves the suppression of iNOS expression and the phosphorylation of MAPKs, which ultimately attenuates the activity of the NF-κB transcription factor. nih.gov Similarly, novel 1,2,4-triazine-quinoline hybrids have demonstrated potent inhibition of TNF-α and IL-6 production in LPS-stimulated macrophages, with some compounds showing greater potency than reference drugs celecoxib and diclofenac. nih.gov

The table below summarizes the inhibitory activities of selected quinoline derivatives on the production of TNF-α and IL-6 in LPS-stimulated RAW 264.7 cells.

CompoundTargetIC₅₀ (μM)Reference
Triazine-Quinoline Hybrid 8cTNF-α8.41 nih.gov
Triazine-Quinoline Hybrid 8hTNF-α0.40 nih.gov
Triazine-Quinoline Hybrid 8jTNF-α0.59 nih.gov
Triazine-Quinoline Hybrid 8mTNF-α0.62 nih.gov
Triazine-Quinoline Hybrid 8cIL-63.99 nih.gov
Triazine-Quinoline Hybrid 8eIL-67.70 nih.gov
Triazine-Quinoline Hybrid 8hIL-65.81 nih.gov
Triazine-Quinoline Hybrid 8jIL-66.90 nih.gov
Celecoxib (Reference)TNF-α10.69 nih.gov
Diclofenac (Reference)TNF-α10.27 nih.gov
Celecoxib (Reference)IL-611.17 nih.gov
Diclofenac (Reference)IL-612.91 nih.gov

Other Significant Biological Activities Explored for Quinoline Derivatives

The quinoline scaffold is recognized as a "privileged structure" in medicinal chemistry, leading to its investigation for a wide array of biological activities beyond inflammation. benthamscience.comrsc.org These diverse applications stem from the versatility of the quinoline ring system, which allows for structural modifications that can target various pathogens and physiological pathways. rsc.org

Quinoline-containing compounds, such as quinine (B1679958) and chloroquine, have historically been cornerstones of antimalarial therapy. rsc.orgnih.gov Research continues to explore novel quinoline derivatives to combat the spread of drug-resistant Plasmodium parasites. nih.govresearchgate.net The primary mechanism of action for many 4-aminoquinoline (B48711) drugs involves accumulating in the parasite's acidic digestive vacuole and interfering with the detoxification of heme, a toxic byproduct of hemoglobin digestion. rsc.orgnih.gov This leads to the buildup of free heme, which is lethal to the parasite. rsc.orgnih.gov

Preclinical studies have identified numerous quinoline hybrids with potent activity against both chloroquine-sensitive and chloroquine-resistant strains of P. falciparum. nih.gov For example, quinoline-sulfonamide hybrids have shown significant in vitro activity, with IC₅₀ values as low as 0.01 μM. nih.gov Another derivative, ferroquine, has proven effective against multi-drug resistant P. falciparum isolates. nih.gov A novel pyrrolizidinylmethyl derivative of 4-amino-7-chloroquinoline, demonstrated excellent in vitro activity against drug-resistant parasites. mdpi.com

The table below presents the in vitro antimalarial activity of various quinoline derivatives against Plasmodium falciparum.

Compound/Derivative ClassParasite StrainActivity (IC₅₀)Reference
Quinoline-sulfonamide hybrid 413D7 (sensitive)0.01 µM nih.gov
Quinoline-sulfonamide hybrid 41K1 (resistant)0.36 µM nih.gov
Pyrazole-quinoline hybrid 46P. falciparum0.036 µg/mL nih.gov
Amino-quinoline derivative 40aPf3D7 (sensitive)0.25 µM rsc.org
Quinoline derivative 5P. falciparum0.014 µg/mL rsc.org
C5-Fluoro dioxoisoindoline-quinoline hybrid 17PfW2 (CQR)0.097 µM nih.gov

The quinoline scaffold has been utilized in the development of novel antiviral agents, particularly those targeting the Human Immunodeficiency Virus (HIV). mdpi.com Researchers have designed and synthesized quinoline derivatives that function as non-nucleoside reverse transcriptase inhibitors (NNRTIs). nih.gov These compounds bind to an allosteric site on the HIV reverse transcriptase enzyme, inhibiting its function and preventing viral replication. nih.gov Molecular docking studies have shown these derivatives forming hydrogen bonds with key amino acid residues like Lys101, Lys103, and Tyr188 within the enzyme's allosteric site. nih.gov One compound, 5-hydroxy-N-(4-methyl-2-oxo-1,2-dihydroquinolin-8-yl) thiophene-2-sulfonamide, showed promising activity against both HIV-1 and HIV-2. nih.gov

Another strategy involves targeting the CXCR4 co-receptor, which is used by certain strains of HIV to enter host cells. A series of isoquinoline-based derivatives were developed as CXCR4 antagonists. mdpi.com These compounds compete with the natural ligand CXCL12 for binding to the receptor, thereby blocking viral entry. mdpi.com Several of these analogues displayed potent CXCR4 binding affinity and anti-HIV activity in the low nanomolar range. mdpi.com

The table below highlights the preclinical anti-HIV activity of selected quinoline and isoquinoline (B145761) derivatives.

Compound/Derivative ClassMechanism of ActionActivityReference
Compound 6 (Thiophene-sulfonamide-quinoline)NNRTIActive against HIV-1 (SI = 2.65) & HIV-2 (SI = 2.32) nih.gov
Isoquinoline-based derivativesCXCR4 AntagonistIC₅₀ < 40 nM (binding assay) mdpi.com
Compound 24c (Isoquinoline derivative)CXCR4 AntagonistLow nanomolar activity mdpi.com
Compound 25 (Simplified analogue)CXCR4 AntagonistIC₅₀ = 0.6 nM (binding assay) mdpi.com

Quinoline derivatives have demonstrated significant broad-spectrum antiprotozoal activity, including efficacy against various species of Leishmania, the causative agent of leishmaniasis. nih.govresearchgate.net In vitro evaluations have been conducted against parasites such as Leishmania infantum, Leishmania amazonensis, Leishmania braziliensis, Leishmania panamensis, and Leishmania major. nih.govnih.gov

Several synthesized quinoline derivatives incorporating arylnitro and aminochalcone moieties showed considerable activity. nih.govresearchgate.net Studies have revealed that some derivatives are capable of impairing the growth of both the promastigote and amastigote stages of the parasite, with IC₅₀ values in the low micromolar range. nih.gov For instance, one study found that several quinoline derivatives were able to inhibit promastigote growth with IC₅₀ values between 0.2 and 4.1 µM. nih.gov The antileishmanial mechanism of some derivatives may be associated with the regulation of macrophage activation, as evidenced by the inhibition of IL-10 production in infected macrophages. nih.gov

The table below summarizes the in vitro antileishmanial activity of representative quinoline derivatives.

Compound/DerivativeLeishmania SpeciesStageActivity (IC₅₀/EC₅₀)Reference
Compound 3dL. infantumNot SpecifiedEC₅₀ = 8.83 µM uantwerpen.be
Derivative 37L. panamensisAmastigoteIC₅₀ = 1.07 µM nih.gov
Derivative 37L. majorAmastigoteIC₅₀ = 1.65 µM nih.gov
Derivative 58L. amazonensisPromastigoteIC₅₀ = 43.25 µM nih.gov

The quinoline structure is a key component in compounds being investigated for activity related to the central nervous system (CNS), particularly for neurodegenerative diseases like Alzheimer's disease (AD). One therapeutic strategy for AD focuses on inhibiting the acetylcholinesterase (AChE) enzyme to increase levels of the neurotransmitter acetylcholine (B1216132) in the brain. nih.gov Various quinoline derivatives have been studied as potential AChE inhibitors.

Another approach involves targeting phosphodiesterase 5 (PDE5). A series of quinoline derivatives were synthesized and evaluated as PDE5 inhibitors, which are considered promising therapeutic agents for AD. nih.gov One compound, 7a, was found to be a highly potent and selective PDE5 inhibitor with an IC₅₀ of 0.27 nM that could readily cross the blood-brain barrier. nih.gov In an in vivo mouse model of AD, this compound was shown to rescue defects in synaptic plasticity and memory. nih.gov Furthermore, 8-hydroxyquinoline (B1678124) derivatives have been developed as multifunctional ligands that can inhibit monoamine oxidases (MAO-A/B) and cholinesterases, offering a multi-target approach for treating neurodegenerative disorders. nih.gov

Computational and Theoretical Chemistry Studies of 2 Chloro 3 2 Methoxyphenyl Quinoline and Analogues

Quantum Chemical Calculations

Quantum chemical calculations are fundamental to modern chemistry, enabling the prediction of molecular structure, stability, and reactivity from first principles. For quinoline (B57606) derivatives, these methods are crucial for elucidating their electronic characteristics and potential biological activity.

Density Functional Theory (DFT) for Molecular Geometry Optimization and Electronic Structure Analysis

Density Functional Theory (DFT) has become a standard method for studying the structural and electronic properties of quinoline-based compounds. scirp.org By employing functionals like Becke's three-parameter Lee-Yang-Parr (B3LYP) combined with basis sets such as 6-31G(d,p) or 6-311++G(d,p), researchers can perform geometry optimization to find the most stable conformation (the minimum energy structure) of the molecule. dergi-fytronix.comnih.gov

The process involves calculating the potential energy surface of the molecule to locate stationary points, which are then characterized through vibrational frequency calculations. nih.gov A key advantage of DFT is its balance of accuracy and computational cost, making it suitable for medium to large-sized molecules. scirp.org For quinoline analogues, DFT calculations provide optimized geometric parameters like bond lengths, bond angles, and dihedral angles. These theoretical values often show excellent agreement with experimental data obtained from techniques like X-ray crystallography. researchgate.net For instance, studies on related quinoline derivatives have successfully used DFT to optimize molecular geometries, which then serve as the basis for further electronic property calculations. researchgate.netmalariaworld.org

Frontier Molecular Orbital (FMO) Analysis (HOMO-LUMO Energies and Distributions)

Frontier Molecular Orbital (FMO) theory is a key framework for understanding chemical reactivity and electronic transitions. wikipedia.org It focuses on the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO). The HOMO acts as an electron donor, while the LUMO acts as an electron acceptor. taylorandfrancis.com The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap (ΔE), is a critical parameter for determining molecular stability and reactivity. scirp.org

Table 1: Representative Frontier Molecular Orbital Data for a Quinoline Analogue Note: This data is illustrative for a related quinoline derivative calculated using DFT.

Parameter Value (eV)
HOMO Energy -6.2
LUMO Energy -2.1

Molecular Electrostatic Potential (MEP) Mapping for Reactivity Site Prediction

Molecular Electrostatic Potential (MEP) mapping is a valuable computational tool used to visualize the charge distribution within a molecule and predict its reactivity towards electrophilic and nucleophilic attack. researchgate.net The MEP map displays different potential values on the electron density surface, typically color-coded for interpretation. Red regions indicate areas of negative electrostatic potential, which are rich in electrons and susceptible to electrophilic attack. Blue regions represent positive electrostatic potential, indicating electron-deficient areas that are attractive to nucleophiles. Green areas denote neutral potential. dergi-fytronix.com

For quinoline derivatives, MEP analysis helps identify the most reactive sites. For example, in analogues like 2-chloro-7-methylquinoline-3-carbaldehyde, the electronegative oxygen and nitrogen atoms are typically surrounded by red contours, indicating them as sites for electrophilic interaction. dergi-fytronix.com The hydrogen atoms and parts of the aromatic system may show blue regions, suggesting susceptibility to nucleophilic attack. This visual representation of reactivity is crucial for understanding intermolecular interactions, particularly in the context of drug design where it can predict how a ligand might interact with a biological target. malariaworld.orgnih.gov

Natural Bond Orbital (NBO) Analysis for Intramolecular Interactions and Charge Delocalization

Natural Bond Orbital (NBO) analysis provides a detailed understanding of intramolecular bonding and stability by examining charge delocalization, hyperconjugation, and donor-acceptor interactions within a molecule. dergi-fytronix.com This method transforms the complex, delocalized molecular orbitals into localized orbitals that correspond to the familiar Lewis structures of bonds, lone pairs, and anti-bonding orbitals.

Molecular Modeling and Simulation Approaches

Molecular modeling and simulation techniques extend the insights from quantum calculations to study the behavior of molecules in more complex environments, such as their interaction with biological macromolecules.

Molecular Docking Studies for Ligand-Target Interactions

Molecular docking is a computational technique used to predict the preferred orientation of one molecule (the ligand) when bound to a second (the receptor, typically a protein or enzyme). researchgate.net It is an essential tool in drug discovery for screening potential drug candidates and understanding their mechanism of action at a molecular level. nih.gov

For quinoline derivatives, which are known for a wide range of biological activities, docking studies are frequently employed to investigate their binding affinity and mode of interaction with various protein targets. malariaworld.org For example, analogues of 2-chloroquinoline (B121035) have been docked into the active sites of enzymes like HIV reverse transcriptase to assess their potential as inhibitors. nih.gov The docking process involves placing the ligand in the active site of the receptor and evaluating the binding energy of different poses. The pose with the lowest binding energy is considered the most favorable. researchgate.net These studies often reveal key intermolecular interactions, such as hydrogen bonds, hydrophobic interactions, and π-π stacking, between the quinoline derivative and the amino acid residues of the target protein, explaining the basis of its biological activity. umsha.ac.ir

Table 2: Illustrative Molecular Docking Results for Quinoline Analogues against a Protein Target

Compound Target Protein Binding Energy (kcal/mol) Key Interacting Residues
Quinoline Analogue A HIV Reverse Transcriptase -10.67 Lys101, Tyr181, Tyr188
Quinoline Analogue B SARS-CoV-2 Mpro -5.5 His41, Cys145, Glu166

Molecular Dynamics Simulations for Conformational Analysis and Binding Stability

Molecular Dynamics (MD) simulations are a computational method used to analyze the physical movements of atoms and molecules over time. nih.gov For 2-Chloro-3-(2-methoxyphenyl)quinoline and its analogues, MD simulations provide crucial insights into their dynamic behavior, conformational flexibility, and interactions with biological targets.

Binding Stability: When a ligand like this compound is docked into the active site of a protein, MD simulations are employed to assess the stability of the resulting protein-ligand complex. researchgate.net By simulating the complex in a solvated environment over a period of nanoseconds, researchers can observe whether the ligand remains securely bound or if it dissociates. mdpi.comijnc.ir

Key parameters are analyzed to quantify the stability of the complex:

Root Mean Square Deviation (RMSD): The RMSD of the protein backbone and the ligand's heavy atoms are monitored throughout the simulation. A stable RMSD value over time suggests that the complex has reached equilibrium and remains intact. mdpi.com

Root Mean Square Fluctuation (RMSF): RMSF analysis identifies the flexibility of individual amino acid residues in the protein. Significant fluctuations in the active site residues upon ligand binding can provide information about induced-fit mechanisms.

Hydrogen Bond Analysis: The formation and breakage of hydrogen bonds between the ligand and the protein are tracked. A consistent presence of key hydrogen bonds indicates a stable interaction and is crucial for binding affinity. researchgate.net

Binding Free Energy Calculations: Techniques like Molecular Mechanics/Generalized Born Surface Area (MM/GBSA) can be used to estimate the binding free energy of the complex, providing a quantitative measure of binding affinity.

Studies on other quinoline derivatives have successfully used MD simulations to validate docking results and confirm the stability of ligand-protein complexes, demonstrating the utility of this approach for understanding inhibitory properties. researchgate.netnih.gov

Parameter AnalyzedInformation Gained from MD SimulationRelevance to this compound
RMSD Stability of the protein-ligand complex over time.Predicts if the compound will remain stably bound to its target receptor.
RMSF Flexibility of specific protein residues upon binding.Identifies key residues involved in the interaction and potential allosteric effects.
Hydrogen Bonds Number and duration of specific hydrogen bonds.Elucidates the key interactions responsible for binding affinity and specificity. researchgate.net
Binding Free Energy Quantitative estimation of binding affinity (e.g., via MM/GBSA).Ranks the binding potency of analogues and guides optimization. nih.gov
Conformational Changes Torsional angle rotation and ligand flexibility.Determines the bioactive conformation of the molecule within the binding site. mdpi.com

In Silico Prediction of Biological Activities (e.g., PASS)

In silico methods for predicting biological activity are essential for prioritizing compounds for synthesis and experimental testing. One widely used tool is the Prediction of Activity Spectra for Substances (PASS). The PASS software predicts a wide range of biological activities based on the structural formula of a compound. genexplain.com The prediction is based on a Structure-Activity Relationship (SAR) analysis of a large training set containing information on over 1.4 million drugs, drug candidates, and other biologically active compounds. genexplain.com

The PASS output provides a list of potential biological activities, each with two probabilities:

Pa (Probability to be Active): The probability that the compound possesses the given biological activity.

Pi (Probability to be Inactive): The probability that the compound does not possess the given biological activity.

The values for Pa and Pi range from 0.000 to 1.000. researchgate.net Typically, activities with Pa > Pi are considered possible for a given compound. For a more confident prediction, a higher Pa value is sought; for instance, a compound is very likely to exhibit an activity if Pa > 0.7, while a Pa value between 0.5 and 0.7 suggests a moderate probability. researchgate.net

For this compound, a PASS analysis would generate a spectrum of potential pharmacological effects, mechanisms of action, and even toxic effects. Given the known activities of the broader quinoline class of compounds, the predicted activities might include antineoplastic, anti-inflammatory, antibacterial, and kinase inhibitory effects.

Below is an illustrative table of a hypothetical PASS prediction for this compound, demonstrating the type of data generated.

Predicted Biological ActivityPaPiInterpretation (Pa > 0.7: High, 0.5 < Pa < 0.7: Moderate)
Kinase inhibitor0.7850.012High probability
Antineoplastic0.7100.025High probability
Anti-inflammatory0.6550.041Moderate probability
Antibacterial0.6150.033Moderate probability
Antifungal0.5200.089Moderate probability
VEGFR-2 inhibitor0.4900.067Low probability

This predictive screening helps researchers to focus experimental validation on the most probable biological activities, saving significant time and resources.

Correlation of Theoretical Calculations with Experimental Observations in SAR Studies

Structure-Activity Relationship (SAR) studies aim to understand how the chemical structure of a compound influences its biological activity. Integrating theoretical calculations with experimental results is central to modern SAR, particularly through Quantitative Structure-Activity Relationship (QSAR) modeling.

QSAR models establish a mathematical correlation between the chemical properties of a series of compounds and their experimentally determined biological activities (e.g., IC₅₀ values). nih.gov For quinoline analogues, 2D-QSAR and 3D-QSAR approaches are commonly used.

2D-QSAR: This method correlates activity with physicochemical descriptors calculated from the 2D structure, such as lipophilicity (logP), molar refractivity, and electronic parameters.

3D-QSAR: This more advanced method, which includes techniques like Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA), correlates activity with the 3D steric and electrostatic fields surrounding the molecules. nih.gov

The development of a robust QSAR model involves several steps:

Data Set Selection: A series of analogues of this compound with a range of experimentally measured biological activities is compiled.

Molecular Modeling and Alignment: 3D structures of all compounds are generated and aligned based on a common scaffold.

Descriptor Calculation: Steric, electrostatic, hydrophobic, and other relevant fields or properties are calculated for each molecule.

Model Generation: Statistical methods, such as Partial Least Squares (PLS), are used to derive a mathematical equation linking the descriptors to the biological activity. nih.gov

Validation: The model's predictive power is rigorously tested using internal (e.g., cross-validation, yielding a q² value) and external validation (using a test set of compounds not included in model training, yielding an r²_pred value). A statistically significant model will have high values for these metrics. nih.govnih.gov

The true power of 3D-QSAR lies in its graphical output in the form of contour maps. nih.gov These maps visualize the regions around the molecule where certain properties are favorable or unfavorable for activity. For example:

Steric Maps: Green contours may indicate regions where bulky substituents increase activity, while yellow contours show where they decrease it.

Electrostatic Maps: Blue contours might highlight areas where electropositive groups enhance activity, while red contours show where electronegative groups are preferred.

By analyzing these maps in the context of the this compound structure, chemists can rationally design new derivatives with predicted higher potency. For instance, if a green contour appears near a specific position on the quinoline ring, synthesizing an analogue with a larger group at that position would be a logical next step. This direct correlation between theoretical field calculations and experimental activity is a cornerstone of modern lead optimization in drug discovery. rsc.org

QSAR ParameterDescriptionImportance for SAR
q² (Cross-validated r²) A measure of the internal predictive ability of the model.A high q² (>0.5) indicates a robust and statistically reliable model. nih.gov
r²_pred (External validation r²) A measure of the model's ability to predict the activity of new, untested compounds.A high r²_pred (>0.6) confirms the model's utility for guiding the design of new analogues. nih.gov
CoMFA/CoMSIA Fields Contributions of steric, electrostatic, hydrophobic, and other fields to the model.Identifies the key physicochemical properties driving biological activity. nih.gov
Contour Maps 3D graphical representation of favorable and unfavorable regions for different properties.Provides a visual, intuitive guide for designing more potent molecules. nih.gov

Future Research Directions and Translational Perspectives for 2 Chloro 3 2 Methoxyphenyl Quinoline Research

Design and Synthesis of Novel Quinoline (B57606) Derivatives with Enhanced Preclinical Efficacy

The foundation of advancing 2-Chloro-3-(2-methoxyphenyl)quinoline research lies in the strategic design and synthesis of novel derivatives with superior potency and selectivity. Future efforts should concentrate on systematic modifications of the core structure to establish comprehensive Structure-Activity Relationships (SAR). Key areas for chemical modification include:

Substitution at the 2-position: The chlorine atom at the C2 position is a versatile handle for nucleophilic substitution, allowing for the introduction of various functional groups such as amines, ethers, and thioethers. This can significantly modulate the compound's lipophilicity, electronic properties, and ability to form hydrogen bonds, thereby influencing its interaction with biological targets. researchgate.net

Modification of the 3-aryl group: The 2-methoxyphenyl group at the C3 position offers multiple avenues for derivatization. Altering the substitution pattern on this phenyl ring (e.g., introducing electron-withdrawing or electron-donating groups) or replacing it with other aromatic or heteroaromatic systems could lead to enhanced biological activity. tandfonline.com

Substitution on the quinoline core: The benzo part of the quinoline ring can be substituted to fine-tune the molecule's physicochemical properties. For instance, the introduction of small alkyl or halogen groups can impact metabolic stability and cell permeability.

A precursor for many of these synthetic endeavors is 2-chloroquinoline-3-carbaldehyde (B1585622), which can be synthesized via the Vilsmeier-Haack reaction from the corresponding acetanilide (B955). nih.govchemijournal.com This aldehyde is a versatile intermediate for creating a diverse library of this compound analogues.

Table 1: Potential Modifications for this compound Analogues

Modification SiteProposed Functional GroupsPotential Impact
C2-Position (replacing -Cl)-NHR, -OR, -SR, heterocyclesModulate binding affinity, solubility, and metabolic stability
C3-Aryl GroupSubstituted phenyls (-F, -Cl, -CF3, -OH), naphthyl, pyridylEnhance target specificity and potency
Quinoline Core (C5-C8)-CH3, -OCH3, -F, -ClImprove pharmacokinetic properties (ADME)

Exploration of New Biological Targets and Pathways for Quinoline-Based Therapeutic Agents

Quinoline derivatives are known to interact with a multitude of biological targets, exhibiting a broad spectrum of activities including anticancer, antimicrobial, and anti-inflammatory effects. benthamscience.combiointerfaceresearch.comresearchgate.net A critical future direction is to deconstruct the specific molecular targets of this compound and its analogues. High-throughput screening and target identification technologies can be employed to uncover novel protein interactions.

Based on the activities of related quinoline compounds, potential targets and pathways to investigate include:

Kinases: Many quinoline-based compounds are potent kinase inhibitors. Future studies should assess the inhibitory activity of these analogues against various kinase families implicated in cancer and inflammatory diseases, such as receptor tyrosine kinases (e.g., EGFR, VEGFR) and intracellular signaling kinases. nih.gov

Topoisomerases: The planar quinoline ring system is capable of intercalating with DNA, a mechanism of action for several anticancer drugs that inhibit topoisomerase enzymes. mdpi.com

Inflammatory Pathways: Analogues could be screened for their ability to modulate key inflammatory pathways, such as the inhibition of cyclooxygenase (COX) or lipoxygenase (LOX) enzymes. biointerfaceresearch.com

Advanced Methodologies in Synthetic Chemistry for Sustainable Production of Quinoline Analogues

The translation of promising compounds from the laboratory to clinical use requires efficient, scalable, and environmentally benign synthetic methods. Future research should focus on developing "green" chemistry approaches for the synthesis of this compound analogues. researchgate.net

Key areas for methodological improvement include:

Catalysis: Employing reusable and non-toxic catalysts, such as K2CO3–Al2O3 or β-cyclodextrin-SO3H, can replace hazardous reagents traditionally used in quinoline synthesis. researchgate.net

Solvent-Free and Alternative Energy Reactions: Exploring microwave-assisted or ultrasound-irradiated reactions can significantly reduce reaction times and energy consumption while often improving yields. nih.govresearchgate.net

Table 2: Comparison of Synthetic Methodologies for Quinoline Derivatives

MethodologyAdvantagesChallenges
Traditional (e.g., Vilsmeier-Haack)Well-established, versatileHarsh reagents (e.g., POCl3), potentially low yields, solvent waste
Microwave-Assisted SynthesisRapid reaction times, improved yieldsScalability can be an issue
Ultrasound-Irradiated SynthesisEnhanced catalyst efficiency, eco-friendlySpecialized equipment required
Catalytic Solvent-Free ReactionsEnvironmentally benign, reusable catalystsCatalyst development and optimization

Integration of In Silico and Experimental Approaches for Rational Drug Design and Optimization

The integration of computational chemistry with experimental synthesis and biological testing is paramount for accelerating the drug discovery process. In silico tools can provide valuable insights into the potential of newly designed this compound analogues before they are synthesized. ijprajournal.com

Future research should leverage a synergistic in silico-experimental workflow:

Molecular Docking: To predict the binding modes and affinities of designed analogues with their putative biological targets. This can help prioritize the most promising candidates for synthesis. mdpi.com

Quantitative Structure-Activity Relationship (QSAR): To build predictive models that correlate the chemical structures of the analogues with their biological activities. These models can guide the design of more potent compounds. nih.gov

ADMET Prediction: To computationally evaluate the Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) properties of virtual compounds. This early-stage screening helps to identify candidates with favorable drug-like properties and reduce late-stage attrition. ijprajournal.commdpi.com

Investigation of Multi-Targeting Strategies for Complex Diseases with this compound Analogues

Complex multifactorial diseases, such as cancer and neurodegenerative disorders, often involve the dysregulation of multiple biological pathways. mdpi.com Single-target drugs may have limited efficacy against such diseases. Therefore, a promising translational perspective is the development of Multi-Target-Directed Ligands (MTDLs) based on the this compound scaffold. mdpi.com

The inherent ability of the quinoline core to interact with diverse targets makes it an ideal starting point for designing MTDLs. Future research should focus on rationally designing analogues that can simultaneously modulate two or more disease-relevant targets. For example, in oncology, one could design a single molecule that inhibits both a key signaling kinase and a protein involved in angiogenesis. nih.gov This approach could offer synergistic therapeutic effects and potentially overcome drug resistance mechanisms. mdpi.com The design of such molecules would heavily rely on the integrated computational and synthetic strategies outlined in the preceding sections.

Q & A

Basic Questions

Q. What are the common synthetic routes for 2-chloro-3-substituted quinoline derivatives?

  • Methodological Answer : Key approaches include:

  • Vilsmeier–Haack formylation : Introduces formyl groups at the 3-position using POCl₃ and DMF, as demonstrated in the synthesis of 2-chloro-6-methoxyquinoline-3-carbaldehyde .
  • Nucleophilic substitution : Reacting 2-chloro-3-formylquinoline with hydrazine or amines to form Schiff bases or heterocyclic derivatives, as seen in pyrazoloquinoline synthesis .
  • Click chemistry : Copper-catalyzed azide-alkyne cycloaddition to append triazole moieties, enabling modular derivatization .
  • Baylis–Hillman reaction : Acrylonitrile addition to 2-chloro-3-formylquinoline for cyano-substituted derivatives .

Q. Which spectroscopic techniques are typically used to characterize 2-chloro-3-(2-methoxyphenyl)quinoline?

  • Methodological Answer :

  • Single-crystal X-ray diffraction resolves molecular geometry and intermolecular interactions (e.g., π-π stacking, hydrogen bonds) .
  • NMR spectroscopy confirms substitution patterns (e.g., methoxy protons at δ 3.8–4.0 ppm) .
  • IR spectroscopy identifies functional groups (e.g., C=O stretches at ~1700 cm⁻¹ for aldehydes) .

Q. What biological activities have been reported for 2-chloro-3-substituted quinoline compounds?

  • Key Findings :

  • Antitumor activity : Derivatives with benzimidazole substituents inhibit HepG2 and SK-OV-3 cell lines (IC₅₀: 1.2–8.7 µM) via Bax/Bcl-2 modulation and caspase activation .
  • Antioxidant properties : DPPH radical scavenging up to 92.96% for 2-chloro-3-carbaldehyde derivatives .
  • Antimicrobial effects : Triazole-linked derivatives show activity against fungal and bacterial strains .

Advanced Research Questions

Q. How can researchers address challenges in achieving regioselectivity during synthesis of 2-chloro-3-(heteroaryl)quinoline derivatives?

  • Methodological Strategies :

  • Catalyst optimization : Use Cu(I) catalysts in click chemistry to enhance triazole formation efficiency .
  • Protecting groups : Temporarily block reactive sites (e.g., methoxy groups) to direct substitution .
  • Reaction monitoring : Employ TLC/HPLC to track intermediates and adjust conditions (e.g., solvent polarity, temperature) .

Q. What strategies resolve contradictory antioxidant activity data between DPPH and other assays?

  • Analytical Recommendations :

  • Multi-assay validation : Compare DPPH (lipophilic radicals) with ABTS⁺ or ORAC (hydrophilic radicals) to account for solubility biases .
  • Concentration gradients : Test doses from 10⁻⁶ to 10⁻³ M to identify non-linear responses.
  • Control normalization : Use Trolox or ascorbic acid as benchmarks for cross-study comparisons .

Q. How can computational methods predict binding affinity of this compound derivatives?

  • Computational Approaches :

  • Molecular docking : Simulate interactions with targets like Bcl-2 or CDK2 using AutoDock Vina .
  • QSAR modeling : Correlate substituent electronic parameters (Hammett σ) with IC₅₀ values .
  • MD simulations : Assess stability of ligand-protein complexes over 100-ns trajectories .

Q. What are best practices for analyzing π-π interactions in quinoline derivative crystal structures?

  • Crystallographic Guidelines :

  • SHELX refinement : Use anisotropic displacement parameters for non-H atoms and riding models for H atoms .
  • Software tools : Measure centroid distances (3.7–4.0 Å) and dihedral angles (<5°) with Mercury or Olex2 .
  • Hydrogen bonding : Validate N–H⋯O/N interactions with bond lengths (2.8–3.2 Å) and angles (150–170°) .

Q. How to design in vivo antitumor studies for quinoline-based compounds?

  • Experimental Design :

  • Xenograft models : Implant HepG2 cells into nude mice and administer compounds (e.g., 50 mg/kg/day) for 21 days .
  • Endpoints : Measure tumor volume, apoptosis markers (caspase-3 cleavage), and toxicity (ALT/AST levels) .
  • Positive controls : Compare with 5-FU or cisplatin to benchmark efficacy .

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